molecular formula C17H15NO5S B2996157 methyl 4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1358766-64-9

methyl 4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2996157
CAS RN: 1358766-64-9
M. Wt: 345.37
InChI Key: NRYDVMWONVZTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, also known as MMBD, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of benzothiazine derivatives and has been studied for its pharmacological properties, including its potential as an anti-inflammatory and anti-cancer agent.

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis and Biological Activities

A study by Zia-ur-Rehman et al. (2009) described the synthesis of a novel series of potentially biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides. This process involved ultrasonic mediated N-alkylation and ring expansion, highlighting the compound's potential in antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009).

Crystallographic Studies

Research by Arshad et al. (2013) focused on the crystallization of methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate, demonstrating the transformation into an unsymmetrical ether through methanol crystallization. The study provided insights into the crystal structures, highlighting the compound's solid-state properties (Arshad et al., 2013).

Molecular Structure Analysis

Chakraborty et al. (2007) analyzed the molecular and crystal structure of a piroxicam derivative, emphasizing the importance of intermolecular hydrogen bonding in forming a three-dimensional framework. This research contributes to understanding the solid-state chemistry of such compounds (Chakraborty et al., 2007).

Potential Biological Activities

Transformation for Medicinal Chemistry Applications

A study by Gyűjtő et al. (2020) focused on the transformation of 2H-1,2,3-benzothiadiazine 1,1-dioxides, including nucleophilic substitution and demethylation reactions. This research opens avenues for using these compounds as building blocks in organic and medicinal chemistry (Gyűjtő et al., 2020).

Synthesis of Antiosteoarthritis Precursors

Vidal et al. (2006) demonstrated the synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, serving as a precursor for potential antiosteoarthritis derivatives (Vidal et al., 2006).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators . The specific targets and their roles would depend on the functional groups attached to the ring .

Mode of Action

The biological activities of similar compounds are attributed to the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring . These functional groups interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, depending on their specific targets . The downstream effects would depend on the specific pathway and the nature of the modulation .

Pharmacokinetics

The receptor occupancy assay can be used to determine the in vivo characteristics of a drug acting on specific receptors . This assay can provide information about the plasma drug concentrations inducing a certain receptor occupancy, which can be used to compare pharmacokinetics-RO relationships between different species .

Result of Action

The effects would depend on the specific targets and the nature of the interaction .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

properties

IUPAC Name

methyl 4-(2-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-22-14-9-5-3-7-12(14)18-11-16(17(19)23-2)24(20,21)15-10-6-4-8-13(15)18/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYDVMWONVZTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.